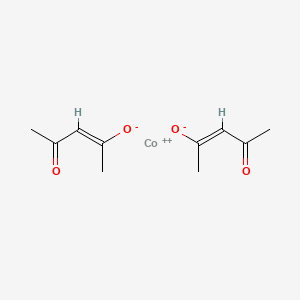
Bis(2,4-pentanedionato)cobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-pentanedionato)cobalt(II): Cobalt(II) acetylacetonate , is a coordination compound with the chemical formula C10H14CoO4 . It is a purple to dark purple or brown powder that is soluble in chloroform . This compound is widely used in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2,4-pentanedionato)cobalt(II) can be synthesized by reacting cobalt(II) carbonate with an excess of 2,4-pentanedione in the presence of hydrogen peroxide to oxidize cobalt(II) to cobalt(III) . The reaction is typically carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods: Industrial production of bis(2,4-pentanedionato)cobalt(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and dried under inert gas to prevent moisture absorption .
化学反应分析
Types of Reactions: Bis(2,4-pentanedionato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed:
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(II) acetylacetonate.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Catalytic Applications
1.1 Organic Synthesis
Bis(2,4-pentanedionato)cobalt(II) is widely used as a catalyst in several organic reactions:
- Cobalt-Catalyzed Isocyanide Insertion Reaction : This method facilitates the formation of ureas and azaheterocycles, which are essential in pharmaceutical synthesis. The reaction's efficiency highlights the compound's role in developing complex organic molecules .
- C−H Functionalization : The compound serves as a catalyst for C−H functionalization reactions via imidate assistance, which is crucial for synthesizing various materials in organic chemistry .
- Oxidative Reactions : It is effective in allylic and benzylic oxidation reactions and can catalyze the dehydration of aldoximes to synthesize nitriles .
Material Science
2.1 Nanoparticle Synthesis
Bis(2,4-pentanedionato)cobalt(II) acts as a precursor in the synthesis of cobalt oxide nanoparticles (Co3O4) through solvothermal and hydrothermal methods. The resulting nanoparticles exhibit:
- High Electrochemical Performance : These nanoparticles demonstrate excellent capacitance and cycling stability, making them suitable for supercapacitor applications .
- Uniform Mesoporous Structure : The Co3O4 nanoparticles possess tunable sizes and structures that are promising for carbon monoxide sensing applications .
Photochemical Studies
3.1 Photolysis Investigations
A study on the photolysis of bis(2,4-pentanedionato)cobalt(II) in chloroform revealed its behavior under UV irradiation. The findings indicated that:
- Radical Formation : Upon exposure to light, the compound generates radicals that can react thermally with the metal complex, leading to products that are often indistinguishable from expected outcomes. This kinetic study provides insights into the mechanisms of light-induced reactions involving cobalt complexes .
Health and Safety Considerations
While bis(2,4-pentanedionato)cobalt(II) has numerous applications, it is essential to consider its safety profile:
- Hazard Classification : The compound is classified as acute toxic and poses risks such as skin sensitization and reproductive toxicity. Appropriate safety measures should be implemented when handling this compound in laboratory settings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Cobalt-Catalyzed Reactions
Recent research demonstrated the effectiveness of bis(2,4-pentanedionato)cobalt(II) in catalyzing complex organic reactions that lead to valuable pharmaceutical intermediates. This highlights its importance in drug development processes.
Case Study 2: Nanoparticle Development
A study focused on the synthesis of Co3O4 nanoparticles using bis(2,4-pentanedionato)cobalt(II) showcased their application in energy storage devices. The uniformity and tunable properties of these nanoparticles were critical for enhancing device performance.
作用机制
The mechanism of action of bis(2,4-pentanedionato)cobalt(II) involves its ability to coordinate with various ligands, forming stable complexes. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
相似化合物的比较
- Cobalt(III) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
Comparison:
- Cobalt(III) acetylacetonate: Similar in structure but with cobalt in the +3 oxidation state, leading to different reactivity and stability.
- Nickel(II) acetylacetonate: Similar coordination environment but with nickel, resulting in different catalytic properties.
- Copper(II) acetylacetonate: Similar coordination environment but with copper, used in different catalytic and biological applications .
Bis(2,4-pentanedionato)cobalt(II) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
属性
分子式 |
C10H14CoO4 |
|---|---|
分子量 |
257.15 g/mol |
IUPAC 名称 |
cobalt(2+);(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |
InChI 键 |
UTYYEGLZLFAFDI-SYWGCQIGSA-L |
手性 SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+2] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |
物理描述 |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















